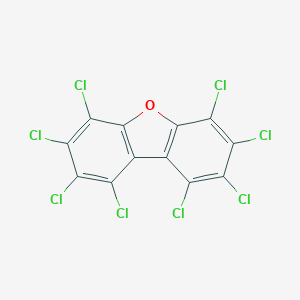

OctaChloroDibenzofurane

Vue d'ensemble

Description

Le 1,2,3,4,6,7,8,9-Octachloro-dibenzofurane est un dibenzofurane polychloré, une classe de composés connus pour leur persistance dans l'environnement et leurs impacts potentiels sur la santé. Ce composé est caractérisé par la présence de huit atomes de chlore liés à la structure du dibenzofurane, ce qui le rend hautement chloré et stable .

Applications De Recherche Scientifique

Chemical Properties and Identification

- Molecular Formula: C12Cl8O

- Molecular Weight: 455.66 g/mol

- CAS Number: 39001-02-0

OCDF is characterized by its high chlorine content, which contributes to its stability and resistance to degradation in the environment. This stability makes it a subject of concern in environmental chemistry and toxicology.

Environmental Monitoring and Analysis

OCDF is monitored as part of environmental assessments due to its classification as a persistent organic pollutant (POP). Its applications in this context include:

- Environmental Testing: OCDF is used as a reference compound in the analysis of soil and sediment samples to assess contamination levels. For example, LGC Standards provides OCDF reference materials for environmental testing .

- Remediation Studies: In various remediation projects, such as those conducted by the EPA in Midland, Michigan, OCDF levels are evaluated to determine the effectiveness of cleanup efforts for contaminated sites .

Toxicological Research

Research on OCDF has highlighted its potential health risks:

- Human Health Risk Assessments: Studies have shown that OCDF can accumulate in human tissues and may pose significant health risks. The EPA's investigations into dioxins and furans include OCDF in their assessments of human exposure pathways and toxicity .

- Ecotoxicological Studies: Research indicates that OCDF can have long-term adverse effects on aquatic life. It has been linked to bioaccumulation in food chains, prompting studies on its ecological impact .

Midland Soils Remedial Investigation

The Midland area investigation focused on identifying contaminants of potential concern (CoPCs), including OCDF. The study aimed to characterize the distribution of CoPCs and assess risks to human health and the environment. Key findings included:

- Concentration Levels: Soil samples indicated varying concentrations of OCDF, necessitating further risk characterization .

Seafood Contamination Studies

Research has shown that OCDF can be detected in seafood products due to environmental contamination. A study highlighted the need for balancing benefits and risks associated with seafood consumption in areas where OCDF is prevalent .

Applications in Industry

While primarily studied for its environmental and health implications, OCDF also has potential applications in various industrial processes:

- Analytical Chemistry: OCDF serves as a standard for calibrating analytical methods used to detect dioxins and furans in environmental samples. Its presence helps ensure the accuracy of results obtained from complex mixtures .

Safety Considerations

Due to its toxicity, handling OCDF requires strict safety protocols:

Mécanisme D'action

Target of Action

Octachlorodibenzofuran (OCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family It’s known that pcdfs, including ocdf, are environmental pollutants that can have various harmful health and environmental effects .

Mode of Action

It’s suggested that the chlorination of less chlorinated pcdfs might be an important pathway in the formation of higher chlorinated furans, such as ocdf . This suggests that OCDF might interact with its targets through a chlorination mechanism.

Biochemical Pathways

It’s known that pcdfs can be formed by pyrolysis or incineration at temperatures below 1200 °c of chlorine-containing products, such as pvc, pcbs, and other organochlorides . This suggests that OCDF might affect biochemical pathways related to these processes.

Pharmacokinetics

Given its molecular weight of 443752 , it can be inferred that OCDF might have significant bioavailability and could potentially accumulate in the body over time.

Result of Action

It’s known that pcdfs, including ocdf, are environmental pollutants that can have various harmful health and environmental effects . Therefore, the action of OCDF might result in adverse health effects and environmental pollution.

Action Environment

The action of OCDF can be influenced by various environmental factors. For instance, PCDFs, including OCDF, can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products . Therefore, the presence of such products and the temperature of the environment can influence the formation and action of OCDF. Furthermore, it’s suggested that fly ash promotes the formation of PCDFs, including OCDF . Therefore, the presence of fly ash in the environment can also influence the action of OCDF.

Analyse Biochimique

Biochemical Properties

Studies have shown that it can be degraded by certain bacterial communities . The exact enzymes, proteins, and other biomolecules that interact with Octachlorodibenzofuran are not yet fully identified .

Cellular Effects

Given its structural similarity to other polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs), it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be resistant to microbial degradation, suggesting that it may interact with biomolecules in a way that prevents their normal function .

Temporal Effects in Laboratory Settings

It is known to be highly stable and resistant to degradation .

Dosage Effects in Animal Models

Given its high degree of chlorination, it is likely to have toxic or adverse effects at high doses .

Metabolic Pathways

It is known to be resistant to degradation, suggesting that it may interact with enzymes or cofactors in a way that prevents their normal function .

Transport and Distribution

Given its lipophilic nature, it may accumulate in fatty tissues .

Subcellular Localization

Given its lipophilic nature, it may localize to lipid-rich areas of the cell .

Méthodes De Préparation

Le 1,2,3,4,6,7,8,9-Octachloro-dibenzofurane n'est généralement pas produit intentionnellement, mais plutôt comme sous-produit de procédés industriels impliquant des composés chlorés. Il peut se former lors de la combustion de matières organiques contenant du chlore, comme dans l'incinération des déchets . Le composé peut également être synthétisé en laboratoire par des réactions de chloration spécifiques du dibenzofurane dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Le 1,2,3,4,6,7,8,9-Octachloro-dibenzofurane subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de produits plus oxydés, potentiellement décomposant le composé en substances moins nocives.

Réduction : Dans des conditions réductrices, les atomes de chlore peuvent être éliminés, conduisant à la formation de dibenzofuranes moins chlorés.

Substitution : Les atomes de chlore peuvent être remplacés par d'autres groupes fonctionnels, modifiant les propriétés chimiques du composé

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants forts pour l'oxydation, des agents réducteurs comme l'hydrogène gazeux ou les hydrures métalliques pour la réduction, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le 1,2,3,4,6,7,8,9-Octachloro-dibenzofurane est principalement étudié pour ses impacts sur l'environnement et la santé. C'est un polluant organique persistant qui peut s'accumuler dans les tissus animaux et s'amplifier dans les chaînes alimentaires, ce qui entraîne des préoccupations écologiques et sanitaires importantes . La recherche se concentre sur la compréhension de ses effets toxicologiques, de ses mécanismes d'action et des méthodes potentielles de remédiation et de détoxification .

En chimie, il sert de composé modèle pour étudier le comportement des dibenzofuranes polychlorés et des substances apparentées. En biologie et en médecine, il est utilisé pour étudier ses propriétés de perturbateurs endocriniens et ses effets sur divers systèmes biologiques .

Mécanisme d'action

Le 1,2,3,4,6,7,8,9-Octachloro-dibenzofurane exerce ses effets principalement par le biais de la voie du récepteur des hydrocarbures aromatiques (AhR). Il agit comme un activateur transcriptionnel activé par un ligand, se liant à la région promotrice XRE des gènes qu'il active. Cela conduit à l'expression de multiples gènes d'enzymes de métabolisation xénobiotique de phase I et II, comme CYP1A1 . Le composé intervient dans les effets biochimiques et toxiques des hydrocarbures aromatiques halogénés et est impliqué dans la régulation du cycle cellulaire .

Comparaison Avec Des Composés Similaires

Le 1,2,3,4,6,7,8,9-Octachloro-dibenzofurane fait partie d'une famille plus large de dibenzofuranes chlorés, qui comprennent des composés avec un nombre variable d'atomes de chlore. Des composés similaires comprennent :

- 1,2,3,4,6,7,8-Heptachloro-dibenzofurane

- 1,2,3,4,6,7,8,9-Décachloro-dibenzofurane

- 1,2,3,4,7,8-Hexachloro-dibenzofurane

Comparé à ces composés, le 1,2,3,4,6,7,8,9-Octachloro-dibenzofurane est unique en raison de son degré élevé de chloration, qui contribue à sa stabilité et à sa persistance dans l'environnement .

Activité Biologique

1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which are organic compounds known for their environmental persistence and potential toxicity. This article explores the biological activity of OCDF, focusing on its mechanisms of action, health effects, and relevant case studies.

Chemical Structure and Properties

OCDF is characterized by its complex structure with eight chlorine atoms attached to a dibenzofuran backbone. This configuration contributes to its lipophilicity and resistance to degradation in biological systems. The compound's chemical identity is represented by the CAS number 03268-87-9.

Mechanisms of Biological Activity

Aryl Hydrocarbon Receptor (AhR) Activation

OCDF and other halogenated dibenzofurans bind to the aryl hydrocarbon receptor (AhR), a critical regulator in various biological processes. Upon binding, AhR translocates to the nucleus and forms a complex with the nuclear translocator (ARNT), leading to the activation of xenobiotic response elements (XRE) that regulate gene expression related to detoxification enzymes such as CYP1A1 and CYP1B1 . This pathway is significant for understanding how OCDF affects cellular functions and contributes to toxicological outcomes.

Inflammatory Response Modulation

Research indicates that AhR signaling also influences inflammatory pathways by increasing the conversion of arachidonic acid to prostanoids through cyclooxygenase-2 (COX-2) activation. This can lead to altered immune responses and may impact conditions such as cancer and autoimmune diseases .

Health Effects and Toxicity

Acute and Chronic Exposure Effects

Exposure to OCDF has been associated with various health effects. In occupational studies involving magnesium plant workers exposed to high levels of PCDFs, significant increases in OCDF levels were observed in blood plasma compared to control groups. Symptoms reported included gastrointestinal disturbances, respiratory issues, and neurological effects such as numbness .

Animal Studies

Toxicological profiles reveal that chronic exposure to OCDF can lead to liver abnormalities and changes in serum lipid profiles in animal models. Specifically, studies have shown increases in liver weight and lipid accumulation following oral exposure . However, data on long-term effects in humans remain limited.

Case Studies

Occupational Exposure Study

A notable study focused on workers at a magnesium production facility found that those with prolonged exposure exhibited elevated levels of OCDF in their blood plasma. The study utilized high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) for precise quantification of OCDF levels . The findings underscored the need for monitoring occupational exposure to PCDFs due to their potential health risks.

Health Outcomes from Environmental Exposure

Another significant case involved residents near industrial sites where OCDF was released into the environment. Epidemiological studies have linked increased cancer rates and other chronic health conditions to environmental contamination with OCDF and related compounds .

Data Tables

| Compound Name | CAS Number | Toxicity Equivalency Factor (TEF) |

|---|---|---|

| 1,2,3,4,6,7,8,9-Octachlorodibenzofuran | 03268-87-9 | 0.001 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 1746-01-6 | 1.0 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 40321-76-4 | 0.5 |

Propriétés

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIROFAGUQOFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052062 | |

| Record name | Octachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39001-02-0 | |

| Record name | Octachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39001-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039001020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C00M3WUEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.